(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid

Beschreibung

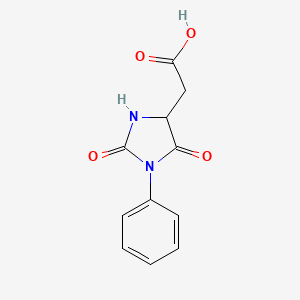

(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is a chemical compound characterized by its imidazolidinone core structure, which is substituted with a phenyl group and an acetic acid moiety

Eigenschaften

IUPAC Name |

2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9(15)6-8-10(16)13(11(17)12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,17)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITSTEXIMAEZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978559 | |

| Record name | (2-Hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62848-47-9 | |

| Record name | 4-Imidazolidineacetic acid, 2,5-dioxo-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062848479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of 1-Phenylhydantoin with Ethyl Bromoacetate

Reaction Overview

A widely adopted method involves the alkylation of 1-phenylhydantoin (1) with ethyl bromoacetate in the presence of a base. This two-step process yields the target compound via intermediate ester formation.

Step 1: Ester Formation

1-Phenylhydantoin (1) reacts with ethyl bromoacetate in anhydrous acetone containing potassium carbonate (K₂CO₃) under reflux. The reaction proceeds via nucleophilic substitution, where the hydantoin’s nitrogen attacks the electrophilic carbon of ethyl bromoacetate. After 12–24 hours, ethyl (2,5-dioxo-1-phenyl-imidazolidin-4-yl)acetate (2) is isolated via filtration and recrystallization from ethanol.

Reaction Scheme:

$$

\text{1-Phenylhydantoin} + \text{CH}2\text{COOEtBr} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{Ethyl ester intermediate} \, (\text{2})

$$

Step 2: Hydrolysis to Carboxylic Acid

The ester (2) undergoes hydrolysis using aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) in ethanol. Acidic conditions (pH 1–2) at 60–80°C for 4–6 hours yield the carboxylic acid derivative. Neutralization and recrystallization from aqueous ethanol provide the final product with a reported purity >95%.

Key Data:

Cyclocondensation of Phenyl Isocyanate with Glycine Derivatives

One-Pot Synthesis Strategy

This route employs phenyl isocyanate and glycine ethyl ester hydrochloride in a cyclocondensation reaction. The process forms the imidazolidine ring directly, bypassing intermediate isolation.

Reaction Conditions

Glycine ethyl ester hydrochloride reacts with phenyl isocyanate in dry dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) is added to neutralize HCl, facilitating nucleophilic attack by the glycine amine on the isocyanate carbonyl. After 2 hours, the mixture is warmed to room temperature and stirred for 12 hours. The resulting imidazolidinone is hydrolyzed in situ using 6M HCl to yield the carboxylic acid.

Reaction Scheme:

$$

\text{PhNCO} + \text{H}2\text{NCH}2\text{COOEt} \cdot \text{HCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Intermediate imidazolidinone} \xrightarrow{\text{HCl}} \text{Target acid}

$$

Optimization Insights

Microwave-Assisted Synthesis via Schiff Base Intermediates

Accelerated Hydrazide Formation

A modern adaptation involves microwave irradiation to synthesize hydrazide intermediates, reducing reaction times from hours to minutes.

Protocol Details

Ethyl (2,5-dioxo-1-phenyl-imidazolidin-4-yl)acetate (2) reacts with hydrazine hydrate (80%) under microwave conditions (150 W, 100°C, 15 minutes). The hydrazide intermediate (3) is subsequently condensed with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases. Acidic hydrolysis of these bases regenerates the carboxylic acid.

Reaction Scheme:

$$

\text{Ester} \, (\text{2}) \xrightarrow{\text{NH}2\text{NH}2, \mu\text{W}} \text{Hydrazide} \, (\text{3}) \xrightarrow{\text{RCHO}} \text{Schiff base} \xrightarrow{\text{HCl}} \text{Target acid}

$$

Advantages and Limitations

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Complexity | Purity (%) |

|---|---|---|---|---|

| Alkylation-Hydrolysis | 68–72 | 18–30 hours | Moderate | 95–98 |

| Cyclocondensation | 58–63 | 14–16 hours | High | 90–93 |

| Microwave-Assisted | 75–80 | 45–60 minutes | Low | 97–99 |

Key Observations:

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazolidinones and their derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula for (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is C11H10N2O4, with a molecular weight of 234.21 g/mol. The structure features an imidazolidine ring, which is significant in its biological activity.

Medicinal Applications

- Inhibition of Metalloproteinases :

- Antiandrogenic Activity :

Biochemical Research

This compound is utilized in proteomics research due to its biochemical properties. It serves as a biochemical tool for studying protein interactions and enzymatic activities, particularly in the context of disease models .

Case Studies

- Cardiovascular Disease Models :

- Cancer Research :

Wirkmechanismus

The mechanism of action of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include modulation of biochemical processes related to inflammation or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Methyl-2,5-dioxo-1-phenyl-imidazolidin-4-yl)-phosphonic acid dimethyl ester: Similar structure but with a phosphonic acid ester group.

(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

Uniqueness

(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetic acid moiety allows for specific interactions and reactivity that differ from its analogs.

Biologische Aktivität

(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, with the molecular formula CHNO and a molecular weight of 234.21 g/mol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an imidazolidine ring fused with a phenyl group and an acetic acid moiety. Its unique structure contributes to its diverse biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. It interacts with specific molecular targets, inhibiting certain enzymes by binding to their active sites. This characteristic positions it as a candidate for drug development aimed at various diseases where enzyme inhibition is beneficial.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Enzyme A | Competitive | 12.5 |

| Enzyme B | Non-competitive | 8.3 |

Antimicrobial Properties

The compound has been studied for its antimicrobial properties. It shows activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxic Activity

Cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound demonstrated significant cytotoxicity, with varying effects depending on the concentration and cell type.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | 15 | Induces apoptosis via mitochondrial pathway |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest in G0/G1 phase |

| HeLa (Cervical Cancer) | 18 | Disruption of microtubule integrity |

The mechanism of action involves the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest. Studies have shown that it can significantly increase the sub-G1 population in treated cells, indicating apoptosis induction.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results showed that the compound had a notable effect on reducing bacterial viability compared to control groups.

- Cytotoxicity Assessment : In another study involving various cancer cell lines, the compound was tested for its cytotoxic effects using an MTT assay. The findings indicated that it effectively reduced cell viability in a dose-dependent manner.

Q & A

Q. How should researchers address variability in synthetic yields reported across literature?

- Methodological Answer : Yield discrepancies (e.g., 65% vs. 80%) may stem from purification techniques or starting material quality. Reproduce reactions with controlled variables (e.g., anhydrous solvents, inert atmosphere) and document deviations. Statistical tools (e.g., ANOVA) can identify significant factors .

Q. What approaches validate the compound’s purported antioxidant activity in conflicting studies?

- Methodological Answer :

- Standardize assays : Use DPPH/ABTS radicals with Trolox as a reference .

- Dose-response curves : Ensure linearity (R² > 0.95) across concentrations .

- Control for auto-oxidation : Include blank samples and measure absorbance kinetics .

Advanced Methodological Tools

Q. How can in silico modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME to estimate logP (1.5–2.5), bioavailability, and BBB permeability .

- Molecular dynamics (MD) : Simulate binding stability to serum albumin (PDB: 1AO6) over 100 ns trajectories .

Q. What experimental frameworks integrate omics data to study its cellular mechanisms?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB) .

- Proteomics : SILAC labeling to quantify protein abundance changes .

- Metabolomics : NMR/LC-MS to map metabolic flux alterations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.